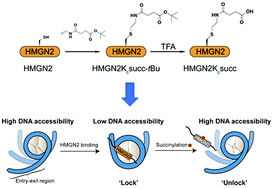Lysine succinylation on non-histone chromosomal protein HMG-17 (HMGN2) regulates nucleosomal DNA accessibility by disrupting the HMGN2–nucleosome association†
RSC Chemical Biology Pub Date: 2021-05-27 DOI: 10.1039/D1CB00070E
Abstract
Lysine succinylation (Ksucc) is a novel posttranslational modification that frequently occurs on chromatin proteins including histones and non-histone proteins. Histone Ksucc affects nucleosome dynamics by increasing the DNA unwrapping rate and accessibility. However, very little is known about the regulation and functions of Ksucc located on non-histone chromosomal proteins. Here, we site-specifically installed a succinyl lysine analogue (Kcsucc) onto the non-histone chromosomal protein HMG-17 (HMGN2) to mimic the natural succinylated protein. We found that the incorporation of Kcsucc into HMGN2 at the K30 site (HMGN2Kc30succ), which is located within the nucleosome-binding domain (NBD), leads to significantly decreased HMGN2 binding to the mononucleosome. HMGN2Kc30succ also increased the nucleosomal DNA accessibility by promoting nucleosomal DNA unwrapping in the entry/exit region. This study reveals a novel mechanism of non-histone protein succinylation on altering chromatin recruitment, which can further affect nucleosome and chromatin dynamics.


Recommended Literature
- [1] Fragmentation of DNA in a sub-microliter microfluidic sonication device†
- [2] Contents list
- [3] The role of phosphopeptides in the mineralisation of silica†
- [4] Effect of sulfonate-based anions on the physicochemical properties of 1-alkyl-3-propanenitrile imidazolium ionic liquids
- [5] Back cover
- [6] Scale inhibitors with a hyper-branched structure: preparation, characterization and scale inhibition mechanism
- [7] Ni2(R*COO)4(H2O)(4,4′-bipy)2—a robust homochiral quartz-like network with large chiral channels†
- [8] Mitochondria-anchoring and AIE-active photosensitizer for self-monitored cholangiocarcinoma therapy†
- [9] N,O-Benzamide difluoroboron complexes as near-infrared probes for the detection of β-amyloid and tau fibrils†
- [10] Note on the sugars of concentrated malt extract

Journal Name:RSC Chemical Biology
Research Products
-
CAS no.: 503-74-2
-
4-(Trifluoromethoxy)benzoic acid
CAS no.: 330-12-1
-
CAS no.: 88-09-5
-
2-(Morpholinothio)benzothiazole
CAS no.: 102-77-2
-
CAS no.: 455-13-0









